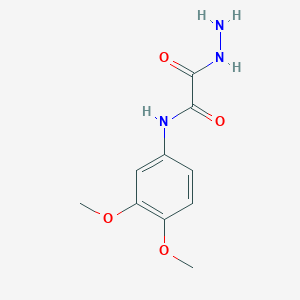
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetylphenyl intermediate: This involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the difluoromethoxy group: This step can be achieved through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Coupling with the methoxybenzamide: The final step involves coupling the acetylphenyl intermediate with 4-(difluoromethoxy)-3-methoxybenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methoxybenzamide
- N-(4-acetylphenyl)-4-(trifluoromethoxy)-3-methoxybenzamide
- N-(4-acetylphenyl)-4-(difluoromethoxy)-3-ethoxybenzamide
Uniqueness
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15F2NO4 |
|---|---|
Molecular Weight |
335.30 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C17H15F2NO4/c1-10(21)11-3-6-13(7-4-11)20-16(22)12-5-8-14(24-17(18)19)15(9-12)23-2/h3-9,17H,1-2H3,(H,20,22) |
InChI Key |
WKEVEBLIAVPJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B10965325.png)
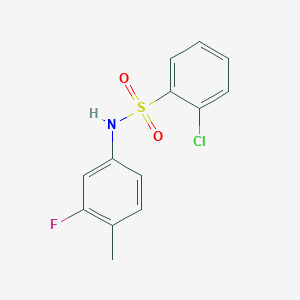
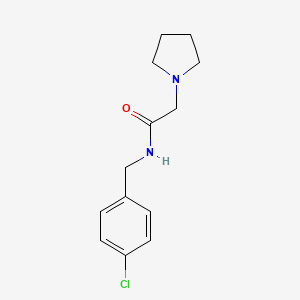
![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10965345.png)
![3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965351.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965354.png)
![4-(butan-2-yl)-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965356.png)
![4-benzyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965359.png)
![(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B10965368.png)
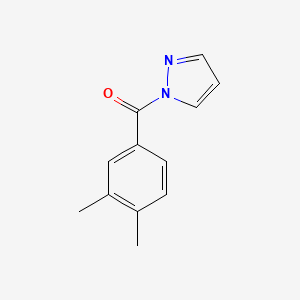
![2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10965380.png)
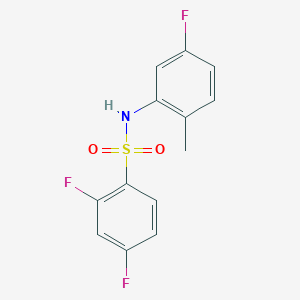
![1-Butan-2-yl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965393.png)
